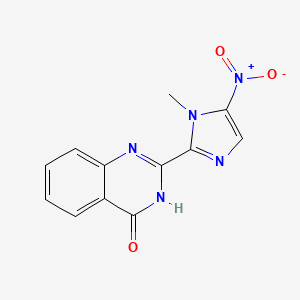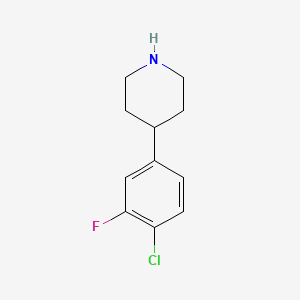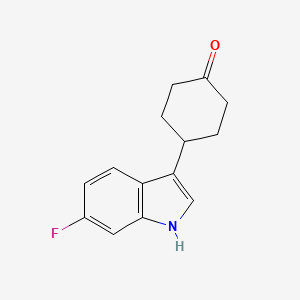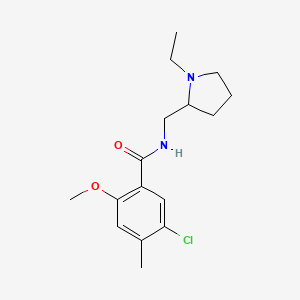
5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methylbenzamide is a chemical compound with a complex structure, characterized by the presence of a chloro group, an ethyl-pyrrolidinyl moiety, and a methyl-o-anisamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Moiety: This step involves the reaction of 1-ethyl-2-pyrrolidinone with a suitable chlorinating agent to introduce the chloro group.
Coupling Reaction: The chlorinated pyrrolidinyl intermediate is then coupled with 4-methyl-o-anisamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide
- 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide
Uniqueness
5-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
28478-50-4 |
|---|---|
Molekularformel |
C16H23ClN2O2 |
Molekulargewicht |
310.82 g/mol |
IUPAC-Name |
5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C16H23ClN2O2/c1-4-19-7-5-6-12(19)10-18-16(20)13-9-14(17)11(2)8-15(13)21-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
FERUQSPCONSSAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
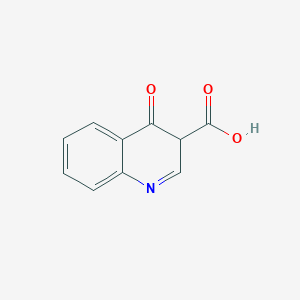
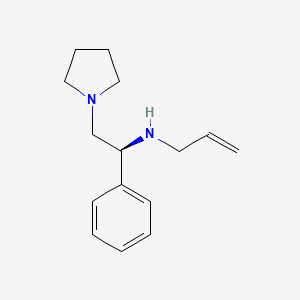
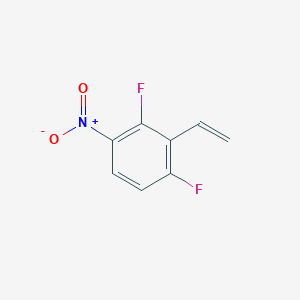
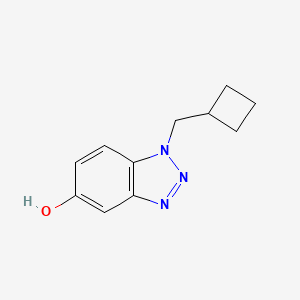
![2,3-Dichlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8765155.png)
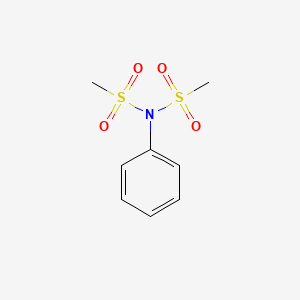
![6-Boc-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B8765158.png)
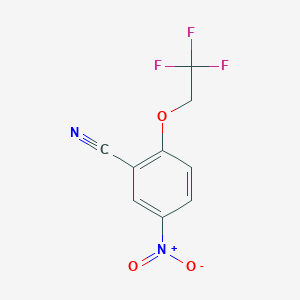
![3-{4-[(Phenylcarbonyl)amino]phenyl}propanoic acid](/img/structure/B8765171.png)
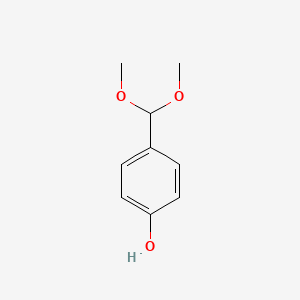
![2-[(Chloromethoxy)methyl]thiophene](/img/structure/B8765194.png)
